molecular formula C15H24N4O3S B2818389 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034308-37-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Katalognummer B2818389
CAS-Nummer: 2034308-37-5
Molekulargewicht: 340.44
InChI-Schlüssel: QOGMIJZIGHRILM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Antagonism

  • Research Context : Pyrazole derivatives, including compounds like N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide, have been extensively studied for their ability to antagonize cannabinoid receptors. This is particularly significant in the study of brain cannabinoid receptor CB1, where such compounds can aid in characterizing the receptor's binding sites and serve as pharmacological probes. Their therapeutic potential lies in possibly counteracting adverse effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction Studies

  • Research Context : The molecular interactions of similar compounds with the CB1 cannabinoid receptor have been extensively studied. These studies involve conformational analysis and the development of pharmacophore models to understand how these molecules interact with the receptor. This research provides insights into the steric and electrostatic interactions necessary for binding to the CB1 receptor, which is crucial for developing novel therapeutics targeting this receptor (Shim et al., 2002).

Radiotracer Development for PET Imaging

  • Research Context : Derivatives of pyrazole carboxamide have been synthesized for use as potential PET (Positron Emission Tomography) agents. These compounds, including the likes of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide, are developed to image specific enzymes in neuroinflammation. The synthesis of these compounds, their characterization, and their potential application in PET imaging represent a significant advancement in neuroimaging and the study of neuroinflammatory processes (Wang et al., 2018).

Glycine Transporter Inhibition

  • Research Context : Similar pyrazole compounds have been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1). These findings are significant for developing new treatments for central nervous system disorders. The GlyT1 inhibitors, including pyrazole carboxamide derivatives, demonstrate how molecular modifications can lead to compounds with favorable pharmacokinetic profiles and therapeutic potentials (Yamamoto et al., 2016).

Structure-Activity Relationships and Synthesis

  • Research Context : The synthesis and structural characterization of novel pyrazole carboxamide derivatives, including those with piperazine moieties, have been undertaken. These studies are crucial for understanding the structure-activity relationships of these compounds, which can inform the development of new drugs with improved efficacy and safety profiles (Lv et al., 2013).

Eigenschaften

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-2-19-9-5-14(17-19)15(20)16-12-3-7-18(8-4-12)13-6-10-23(21,22)11-13/h5,9,12-13H,2-4,6-8,10-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGMIJZIGHRILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.